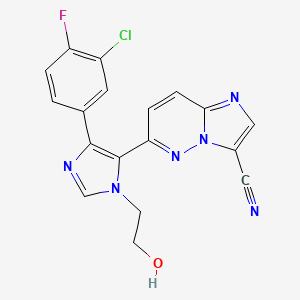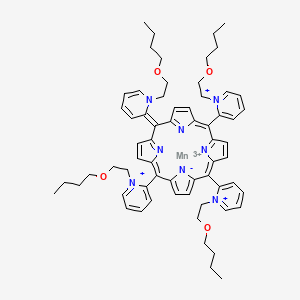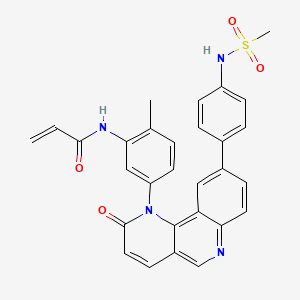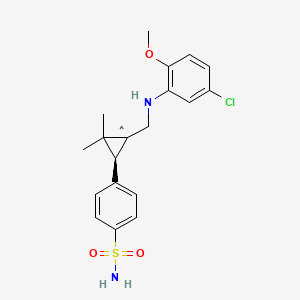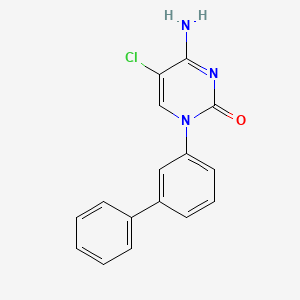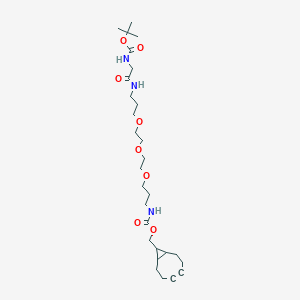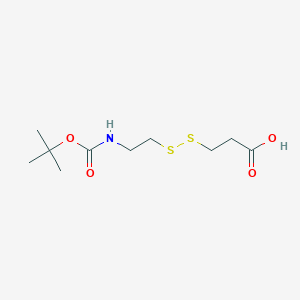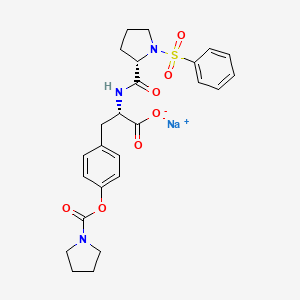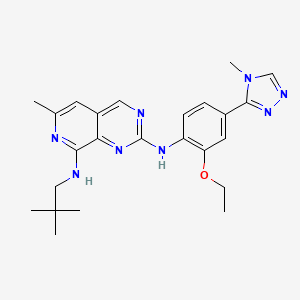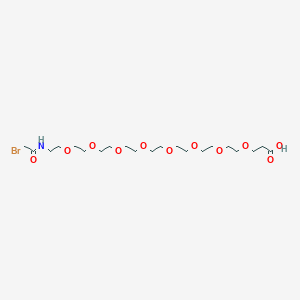
ブロモアセチルアミド-PEG8-酸
概要
説明
Bromoacetamido-PEG8-acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
科学的研究の応用
Bromoacetamido-PEG8-acid has a wide range of applications in scientific research, including:
Biology: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Medicine: Employed in drug delivery systems to improve the efficacy and selectivity of therapeutic agents.
Industry: Used in the formulation of biocompatible materials and as a reagent in various biochemical assays.
作用機序
Target of Action
Bromoacetamido-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromoacetamido-PEG8-acid involves the formation of a stable amide bond with primary amine groups . This is facilitated by the presence of a bromide group, which acts as a good leaving group for nucleophilic substitution reactions . The compound’s interaction with its targets leads to the selective degradation of the target proteins .
Biochemical Pathways
Bromoacetamido-PEG8-acid operates within the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking an E3 ubiquitin ligase to a target protein, PROTACs (which Bromoacetamido-PEG8-acid helps synthesize) can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG8-acid are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of Bromoacetamido-PEG8-acid’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.
Action Environment
The action of Bromoacetamido-PEG8-acid can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of nucleophilic substitution reactions . Additionally, the temperature and relative humidity can affect the stability and efficacy of the compound . .
生化学分析
Biochemical Properties
Bromoacetamido-PEG8-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The bromide group in Bromoacetamido-PEG8-acid is a good leaving group for nucleophilic substitution reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of action of Bromoacetamido-PEG8-acid is primarily based on its ability to participate in nucleophilic substitution reactions . The bromide group in Bromoacetamido-PEG8-acid acts as a good leaving group, allowing it to interact with various biomolecules
準備方法
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG8-acid is synthesized by attaching a bromoacetamide group to a PEG chain, which is then linked to a carboxylic acid group. The PEG chain provides excellent solubility and biocompatibility, while the carboxylic acid group can be utilized for conjugation with various drugs and biomolecules .
Industrial Production Methods: The industrial production of Bromoacetamido-PEG8-acid involves the use of high-purity PEG linkers. The process typically includes the reaction of PEG with bromoacetic acid under controlled conditions to ensure high yield and purity. The product is then purified and characterized using techniques such as NMR and mass spectrometry .
化学反応の分析
Types of Reactions: Bromoacetamido-PEG8-acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It is also involved in amide coupling reactions with primary and secondary amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.
Amide Coupling: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid group for reaction with amines
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted thiol or amine groups.
Amide Coupling: The major products are stable amide bonds formed between the carboxylic acid group of Bromoacetamido-PEG8-acid and the amine group of the reactant.
類似化合物との比較
- Bromoacetamido-PEG2-acid
- Bromoacetamido-PEG3-acid
- Bromoacetamido-PEG4-acid
- Bromoacetamido-PEG9-ethylcarbamoyl-heptadecanoic acid
Uniqueness: Bromoacetamido-PEG8-acid stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSMPBQYRYTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


